molecular formula C5H11N B1316286 1-Methyl-cyclobutylamine CAS No. 40571-47-9

1-Methyl-cyclobutylamine

Cat. No. B1316286
CAS RN: 40571-47-9
M. Wt: 85.15 g/mol
InChI Key: ZAXBVBGWLMVNJN-UHFFFAOYSA-N
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Description

1-Methyl-cyclobutylamine is a chemical compound with the molecular formula C5H11N and a molecular weight of 85.15 . It is used in proteomics research .


Synthesis Analysis

The synthesis of 1-Methyl-cyclobutylamine can be achieved from methylenecyclobutane and acetonitrile . It is a useful reagent for acid-catalyzed rearrangement and in Ritter reactions .


Molecular Structure Analysis

The molecular structure of 1-Methyl-cyclobutylamine is represented by the SMILES notation: CC1(CCC1)N . This indicates that the molecule consists of a cyclobutyl ring with a methyl group and an amine group attached.


Physical And Chemical Properties Analysis

1-Methyl-cyclobutylamine is a liquid at room temperature . It has a predicted melting point of -28.79°C and a predicted boiling point of 92.75°C at 760 mmHg . The predicted density is 0.88 g/mL, and the refractive index is predicted to be 1.46 at 20°C .

Scientific Research Applications

Synthesis and Medicinal Chemistry

  • A practical synthesis method for antiasthmatic agents, such as N-[4-(6-cyclobutylamino-9H-purin-2-ylamino)-phenyl]-N-methyl acetamide, from 2,6-dichloropurine demonstrates the utility of cyclobutylamine derivatives in developing therapeutic compounds. This method highlights the general synthetic utility for producing various 2-arylamino-6-alkylaminopurines (Ciszewski et al., 2006).

Chemical Transformations and Mechanistic Insights

  • Cyclobutylamine has been employed in Hofmann rearrangement-ring expansion cascades, leading to the synthesis of 1-pyrrolines and 2,3-dihydro-1H-pyrrolo[2,1-a]isoquinolinium salts, showcasing its role in complex chemical transformations (Huang et al., 2016).

Material Science and Crystallography

  • The study of hydrates of cyclobutylamine, including new crystal structures similar to gas clathrate types sI and sH, illustrates the material science applications of cyclobutylamine derivatives, especially in understanding molecular interactions and crystal growth mechanisms (Dobrzycki et al., 2016).

Analytical Chemistry

  • Detailed NMR and theoretical investigations of monosubstituted cyclobutanes, including cyclobutylamine derivatives, provide insights into the conformational dynamics and electronic structure of these molecules. This research contributes to the field of analytical chemistry by enhancing the understanding of NMR spectral analysis and molecular modeling (Abraham et al., 2011).

properties

IUPAC Name

1-methylcyclobutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N/c1-5(6)3-2-4-5/h2-4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAXBVBGWLMVNJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70566608
Record name 1-Methylcyclobutan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70566608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

85.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-cyclobutylamine

CAS RN

40571-47-9
Record name 1-Methylcyclobutan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70566608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1-Methylcyclobutyl)amine
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